molecular formula C14H15FN2O B11864731 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

Cat. No.: B11864731
M. Wt: 246.28 g/mol
InChI Key: BACAMBJHRYSTFX-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H15FN2O and its molecular weight is 246.28 g/mol. The purity is usually 95%.
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Biological Activity

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H15FN2OC_{14}H_{15}FN_{2}O and a molecular weight of 244.28 g/mol. Its structure features a quinoline ring system, which is significant for its biological interactions. The presence of a fluorine atom at the 7-position enhances its lipophilicity, potentially increasing receptor binding affinity compared to similar compounds.

Table 1: Structural Comparison with Similar Compounds

Compound NameChemical StructureUnique Features
7-Ethylquinoline-2(1H)-oneC₁₄H₁₅NEthyl group at position 7; studied for anticancer activity
7-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-oneC₁₄H₁₄ClN₂OChlorine substituent; potential antibacterial properties
7-Piperidin-4-YL-3,4-dihydroquinolin-2-oneC₁₄H₁₈N₂ODihydro derivative; explored for neuroprotective effects

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Case Study: Apoptosis Induction

In cellular assays, this compound demonstrated the ability to induce apoptosis in MDA-MB-231 cells. At a concentration of 10 μM, it enhanced caspase-3 activity significantly, indicating its potential as an apoptosis-inducing agent . Additionally, cell cycle analysis revealed that it could arrest cells in the G2/M phase at specific concentrations, further supporting its role as a chemotherapeutic agent.

Neuroprotective Effects

Beyond its anticancer properties, this compound has been investigated for neuroprotective effects. The piperidine moiety is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Research into similar compounds has shown promise in models of neuroprotection against oxidative stress and excitotoxicity .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Microtubule Destabilization : Similar compounds have been shown to act as microtubule-destabilizing agents, which is crucial for their anticancer effects.
  • Receptor Binding : Enhanced lipophilicity from the fluorine substituent may improve binding to biological targets, influencing pharmacodynamics.
  • Cell Cycle Modulation : By affecting cell cycle progression, this compound can effectively inhibit tumor growth.

Scientific Research Applications

Overview

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a heterocyclic compound characterized by its unique quinoline structure, which includes a fluorine atom at the 7-position and a piperidine group at the 3-position. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical research, where it serves as a lead compound for developing various drugs. Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been reported to target fibroblast growth factor receptors (FGFR), which are crucial in regulating cell growth and survival .
  • Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to interact with biological macromolecules, making it a candidate for further investigation in treating infections .

Synthesis and Chemical Properties

The synthesis of this compound typically involves coupling reactions between quinolin-2(1H)-one and piperidine. Various methods have been developed to optimize yield and purity, including the use of coupling reagents and solvents conducive to reaction efficiency.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : In vitro studies demonstrated that derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism primarily involved FGFR inhibition leading to apoptosis induction .
  • Antimicrobial Studies : Recent investigations into the antimicrobial properties revealed that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for development as antimicrobial agents .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes various chemical reactions due to its heterocyclic structure and functional groups:

Oxidation

  • Reagents : Potassium permanganate or chromium trioxide in acidic conditions.

  • Outcome : Formation of oxidized quinolinone derivatives with altered functional groups.

Reduction

  • Reagents : Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of the quinolinone core or piperidine ring, leading to dihydroquinolinone derivatives .

Substitution

  • Reagents : Halogenated reagents (e.g., bromine, chlorine) with bases.

  • Outcome : Introduction of new substituents at specific positions on the quinolinone or piperidine rings .

Table 2: Reaction Types and Key Features

Reaction TypeReagents/ConditionsMajor ProductsReference
OxidationKMnO₄/H+Oxidized quinolinone derivatives
ReductionPd/C, LiAlH₄Dihydroquinolinone derivatives
SubstitutionBr₂, Cl₂ with baseHalogenated derivatives

Reaction Conditions and Stability

  • Temperature Control : Reactions are often conducted at room temperature or elevated temperatures (e.g., 55–60°C for coupling) .

  • Solvent Choice : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for stability and solubility .

  • Stability : The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Analytical Characterization

  • Spectroscopy : NMR and IR are used to confirm structural integrity.

  • Chromatography : HPLC ensures purity during synthesis and purification .

References derived from sources and peer-reviewed studies.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

Basic
The synthesis typically involves coupling a quinolinone core with a piperidine moiety. For example, fluoroquinolone derivatives can be synthesized by introducing 4-substituted piperidine building blocks at the C7 position of the quinolinone scaffold via nucleophilic substitution or transition metal-catalyzed reactions . Optimization strategies include:

  • Temperature control : Higher yields (40–83%) are achieved in refluxing ethanol or DMF at 80–100°C .
  • Catalysts : Use of Pd catalysts for cross-coupling reactions to enhance regioselectivity.
  • Purification : Column chromatography or recrystallization to isolate pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic
Key techniques include:

  • 1H/13C NMR : Look for characteristic peaks:
    • Quinolinone C=O group: ~170 ppm in 13C NMR.
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet) in 1H NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR : Stretching vibrations for C-F (~1100 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced
Discrepancies may arise due to pharmacokinetic factors (e.g., bioavailability, metabolism). Methodological approaches include:

  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots .
  • Solubility enhancement : Formulate with cyclodextrins or liposomes to improve in vivo efficacy .
  • Dose-response alignment : Adjust in vitro concentrations to match in vivo plasma levels .

Q. What computational strategies are available to predict the binding affinity of this compound with biological targets like P-glycoprotein (P-gp)?

Advanced

  • Molecular docking : Use AutoDock Vina or MOE to model interactions with P-gp’s substrate-binding pocket .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .
  • QSAR models : Train models on datasets of known P-gp inhibitors to predict activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial efficacy of quinolin-2(1H)-one derivatives?

Advanced

  • Substituent variation : Systematically modify the piperidine ring (e.g., alkylation, acylation) and monitor MIC values against bacterial strains .
  • Bioisosteric replacement : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups to enhance membrane penetration .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. What methodologies are recommended for assessing the compound's potential to overcome multidrug resistance in cancer cells?

Advanced

  • Rho123 accumulation assay : Measure P-gp inhibition by quantifying intracellular fluorescence of Rho123 in resistant cell lines (e.g., Lucena 1) .
  • Synergy studies : Combine with verapamil (a P-gp inhibitor) and evaluate IC50 shifts using MTT assays .
  • ABC transporter profiling : Test against MRP1 and BCRP to rule out off-target efflux .

Q. What are the best practices for ensuring the purity of this compound during synthesis and purification?

Basic

  • Chromatography : Use silica gel columns with eluents like CH2Cl2:MeOH (95:5) for baseline separation .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts .
  • HPLC-DAD/MS : Validate purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers apply quantum mechanical calculations to elucidate the reaction mechanisms involved in the synthesis of quinolin-2(1H)-one derivatives?

Advanced

  • DFT calculations : Use Gaussian 16 at the B3LYP/6-31G(d) level to map energy profiles for key steps (e.g., cyclization, fluorination) .
  • Transition state analysis : Identify intermediates and activation barriers using intrinsic reaction coordinate (IRC) methods .
  • Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent-driven reactivity .

Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

7-fluoro-3-piperidin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H15FN2O/c15-11-2-1-10-7-12(9-3-5-16-6-4-9)14(18)17-13(10)8-11/h1-2,7-9,16H,3-6H2,(H,17,18)

InChI Key

BACAMBJHRYSTFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

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